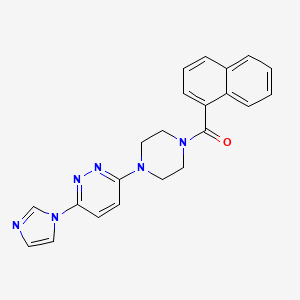

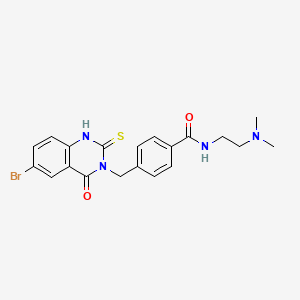

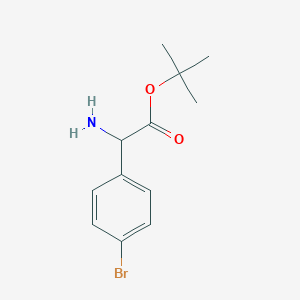

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a naphthalene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Binding Analyses

One significant area of research involves the molecular interaction of similar compounds with cannabinoid receptors, highlighting the antagonist activities at these sites. For example, studies on compounds like SR141716; 1, a potent and selective antagonist for the CB1 cannabinoid receptor, using AM1 molecular orbital method, conformational analysis, and comparative molecular field analysis (CoMFA), provide insights into the binding interactions with the receptor. Such analyses contribute to the development of unified pharmacophore models for cannabinoid receptor ligands, aiding in the design of drugs targeting these receptors (Shim et al., 2002).

Anticonvulsant Activity Evaluation

Compounds with structural similarities have been evaluated for their potential anticonvulsant activities. For instance, novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives have shown significant delay in the onset of convulsion and prolongation of survival time in animal models, compared to phenobarbital. This suggests their potential as anticonvulsant agents, highlighting the importance of molecular modelling and pharmacological evaluation in drug development (Ghareb et al., 2017).

Synthesis and Chemical Transformations

Research also delves into the synthesis of new compounds incorporating the naphthalen-1-yl moiety, exploring their potential applications in creating drugs with anticancer and antimicrobial activities. For example, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with different nucleophiles have been studied for anticancer evaluation, showcasing the compound's versatility in medicinal chemistry (Gouhar & Raafat, 2015).

Antimicrobial and Antiproliferative Activities

Additionally, compounds with the naphthalen-1-yl group have been synthesized and evaluated for antimicrobial activity, indicating modest activity against bacteria and fungi. Such studies are crucial for discovering new antimicrobial agents in response to growing antibiotic resistance (Patel et al., 2011). Similarly, imidazolidine-4-one derivatives, including piperazine derivatives, have been investigated for their chemosensitizing properties against Staphylococcus aureus MRSA, contributing to the search for novel treatments against resistant bacterial strains (Matys et al., 2015).

Eigenschaften

IUPAC Name |

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c29-22(19-7-3-5-17-4-1-2-6-18(17)19)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-10-23-16-28/h1-11,16H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOAIJSLACQIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2705152.png)

![(E)-N-[2-(4-Chloro-2-hydroxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705160.png)

![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate](/img/structure/B2705167.png)